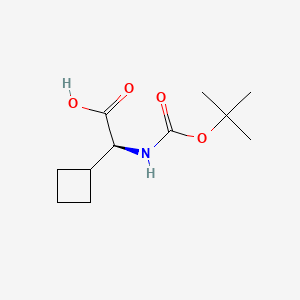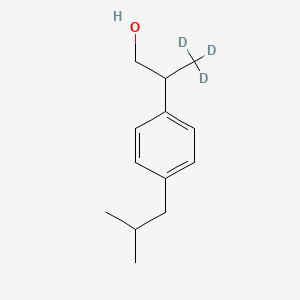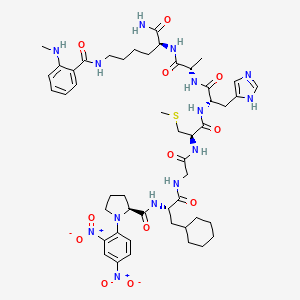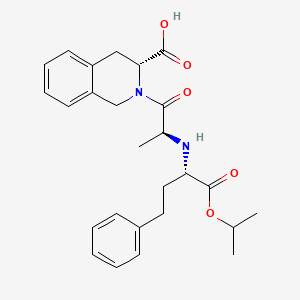![molecular formula C8H19ClN2 B586835 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride CAS No. 1794827-45-4](/img/no-structure.png)
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H16D3ClN2 and a molecular weight of 181.72 . It is the labelled salt of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine, which is an intermediate of the atypical antipsychotic drug Amisulpride .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 2-position with a methylamino methyl group and at the 1-position with an ethyl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H16D3ClN2 and a molecular weight of 181.72 . It is slightly soluble in chloroform .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride involves the reaction of commercially available starting materials with a series of chemical reagents to produce the final product.", "Starting Materials": [ "Ethyl-2-pyrrolidone-d3", "Formaldehyde-d2", "Methylamine-d4", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Ethyl-2-pyrrolidone-d3 is reacted with formaldehyde-d2 and methylamine-d4 in the presence of hydrochloric acid to form N-methyl-N-(2-oxoethyl)-2-pyrrolidone-d5.", "Step 2: N-methyl-N-(2-oxoethyl)-2-pyrrolidone-d5 is treated with sodium hydroxide to form 1-Ethyl-2-[(methylamino)methyl]pyrrolidin-2-one-d5.", "Step 3: 1-Ethyl-2-[(methylamino)methyl]pyrrolidin-2-one-d5 is reacted with hydrochloric acid and diethyl ether to form 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride.", "Step 4: The final product is purified by recrystallization from methanol." ] } | |
CAS RN |
1794827-45-4 |
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
181.722 |
IUPAC Name |
1,1,1-trideuterio-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H/i2D3; |
InChI Key |
MMFHDFMFZXOKBI-MUTAZJQDSA-N |
SMILES |
CCN1CCCC1CNC.Cl |
synonyms |
1-Ethyl-N-(methyl-d3)-2-pyrrolidinemethanamine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)


![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)


